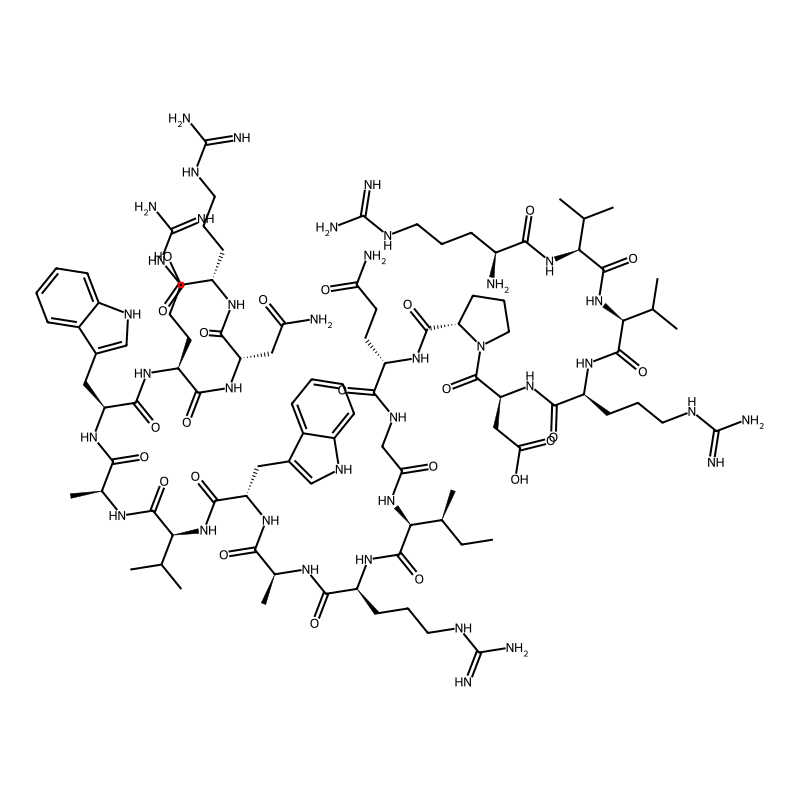

Lysozymum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lysozyme is a hydrolytic enzyme that plays a crucial role in the innate immune system of various organisms, including humans. It is primarily known for its ability to cleave the β-(1,4)-glycosidic bonds in peptidoglycan, a key structural component of bacterial cell walls, leading to bacterial lysis. This enzyme is found in various biological fluids, including tears, saliva, and egg whites, where it serves as a natural antibacterial agent. Structurally, lysozyme is a compact globular protein composed of 129 amino acids, characterized by a prominent cleft that serves as the active site for substrate binding .

- Data on the specific toxicity or hazards of this peptide is unavailable.

- Generally, synthetic peptides can have varying degrees of toxicity depending on their sequence and ability to interact with biological systems.

- Standard laboratory safety practices for handling peptides should be followed, including wearing gloves, eye protection, and working in a fume hood.

Antimicrobial Peptides Research

The sequence contains several D-amino acids (denoted by DL-), which are mirror images of the naturally occurring L-amino acids. D-amino acids can confer resistance to proteases, enzymes that break down proteins. This property makes the peptide a potential candidate for research on antimicrobial peptides []. These peptides can kill bacteria and other microbes and could be explored for development of new antibiotics.

Protein-Protein Interaction Studies

The peptide sequence might possess specific functionalities that enable it to interact with other proteins. Researchers could utilize this property to study protein-protein interactions, which are crucial for various cellular processes []. By investigating how this peptide interacts with other proteins, scientists could gain insights into protein function and potentially develop new drugs that target specific protein-protein interactions.

Self-Assembly and Nanomaterials

Peptides with specific sequences can self-assemble into well-defined structures. The presence of both D and L-amino acids in this sequence could influence its self-assembly properties []. Research could explore if this peptide can self-assemble into nanomaterials with unique properties. These nanomaterials could have potential applications in drug delivery, biosensors, and tissue engineering.

The primary chemical reaction catalyzed by lysozyme involves the hydrolysis of glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in peptidoglycan. The mechanism of action includes:

- Substrate Binding: The substrate binds to the active site of lysozyme through hydrogen bonding and hydrophobic interactions.

- Glycosidic Bond Cleavage: The enzyme induces strain on the glycosidic bond, facilitating its cleavage. This process involves:

- Proton donation from glutamic acid (Glu35) acting as a general acid.

- Nucleophilic attack by aspartic acid (Asp52), leading to the formation of a glycosyl-enzyme intermediate.

- Product Formation: Water then attacks the intermediate, resulting in the release of hydrolysis products and regeneration of the enzyme .

Lysozyme exhibits significant antibacterial activity, particularly against Gram-positive bacteria due to their thick peptidoglycan layer. Its mechanism involves:

- Cell Wall Disruption: By hydrolyzing peptidoglycan, lysozyme compromises the structural integrity of bacterial cell walls, leading to osmotic shock and cell lysis.

- Antiviral Properties: Some studies suggest that lysozyme may also exhibit antiviral activity by degrading viral components or inhibiting viral replication .

Lysozyme can be synthesized through various methods:

- Natural Extraction: It can be isolated from biological sources such as hen egg whites or human secretions.

- Recombinant DNA Technology: Genetic engineering techniques are employed to produce lysozyme in host organisms like bacteria or yeast, allowing for large-scale production.

- Chemical Synthesis: Although less common due to complexity, chemical synthesis methods can also be utilized to create lysozyme or its derivatives .

Lysozyme has diverse applications across several fields:

- Food Industry: Used as a natural preservative due to its antibacterial properties, extending shelf life and preventing spoilage.

- Pharmaceuticals: Incorporated into formulations for eye drops and other medications to prevent bacterial infections.

- Biotechnology: Utilized in laboratory settings for lysing bacterial cells to extract intracellular components .

Research on lysozyme interactions reveals its potential for modifications to enhance antimicrobial efficacy:

- Chemical Modifications: Alterations such as acetylation or phosphorylation can improve stability and activity against resistant bacterial strains.

- Complex Formation: Studies indicate that lysozyme can form complexes with other biomolecules (e.g., chitosan) to enhance its antibacterial effects .

Several compounds share structural or functional similarities with lysozyme:

| Compound | Similarity | Unique Features |

|---|---|---|

| Chitinase | Hydrolyzes glycosidic bonds in chitin | More effective against chitin than lysozyme |

| Peptidoglycanase | Targets peptidoglycan | Specific for certain bacterial strains |

| Muramidase | Similar enzymatic function | Often derived from different sources |

| Endolysin | Targets bacterial cell walls | Derived from bacteriophages |

Lysozyme stands out due to its broad-spectrum activity against Gram-positive bacteria and its presence in various biological fluids, making it a vital component of innate immunity .

Lysozyme represents a fundamental antimicrobial enzyme characterized by its well-defined primary structure consisting of a single polypeptide chain [1] [2]. The primary structure of lysozyme varies slightly between species, with hen egg white lysozyme containing 129 amino acid residues and human lysozyme comprising 130 amino acid residues [2] [25]. The molecular weight of hen egg white lysozyme is approximately 14.3 kilodaltons, while human lysozyme exhibits a molecular weight of 14.7 kilodaltons [1] [25].

The amino acid composition of lysozyme demonstrates a distinctive pattern of charged residues that contributes to its functional properties [1]. Human lysozyme contains 11 anionic amino acid residues and 19 cationic residues, resulting in a net positive charge in aqueous solutions [1]. This charge distribution is critical for the protein's interaction with negatively charged bacterial cell wall components [1]. The protein exhibits an isoelectric point of 11.35 for hen egg white lysozyme and between 10.5 and 11 for human milk lysozyme [3].

The complete amino acid sequence of hen egg white lysozyme has been extensively characterized through protein sequencing studies [7]. The sequence begins with lysine-valine-phenylalanine-glycine-arginine-cysteine at the amino terminus and contains four strategically positioned cysteine residues that form disulfide bonds essential for structural stability [7] [19]. Human lysozyme shares 59% amino acid sequence identity with chicken lysozyme despite their similar molecular weights and functional properties [25].

| Parameter | Hen Egg White Lysozyme | Human Lysozyme |

|---|---|---|

| Amino Acid Residues | 129 | 130 |

| Molecular Weight (kDa) | 14.3 | 14.7 |

| Cationic Residues | 19 | 19 |

| Anionic Residues | 11 | 11 |

| Isoelectric Point | 11.35 | 10.5-11.0 |

| Disulfide Bonds | 4 | 4 |

The primary structure analysis reveals the presence of specific amino acid motifs that are conserved across different lysozyme types [6]. These conserved regions include the active site residues and structural elements necessary for maintaining the characteristic fold of the lysozyme superfamily [6]. The sequence contains multiple aromatic amino acid residues, including six tryptophan residues in hen egg white lysozyme, with three located near the active site cleft [21].

Secondary Structure: α-Helices and β-Sheets

The secondary structure of lysozyme is characterized by a mixed α/β architecture that contributes to its enzymatic function and structural stability [1] [10]. Lysozyme belongs to the α+β class of proteins, with the molecular structure consisting of approximately 39% α-helical content and 7% β-sheet structures in its native conformation [1].

Detailed secondary structure analysis using Define Secondary Structure of Proteins algorithms reveals that hen egg white lysozyme contains four main α-helical regions [1]. These helical segments span residues 5-14, 25-36, 90-100, and 110-115, with corresponding sequences of arginine-cysteine-glutamate-leucine-alanine-arginine-threonine-leucine-lysine-arginine, leucine-alanine-asparagine-tryptophan-methionine-cysteine-leucine-alanine-lysine-tryptophan-glutamate-serine, alanine-aspartate-alanine-valine-alanine-cysteine-alanine-lysine-arginine-valine-valine, and valine-alanine-tryptophan-arginine-asparagine-arginine, respectively [1].

Human lysozyme exhibits seven distinct α-helical regions and one β-sheet consisting of three antiparallel strands [11]. The secondary structure composition demonstrates remarkable stability under physiological conditions, with α-helical structures maintaining their conformation during normal enzymatic function [1]. However, thermal denaturation studies reveal that α-helical content decreases significantly at elevated temperatures, with transitions beginning around 40°C [27].

| Secondary Structure Element | Percentage Content | Residue Range |

|---|---|---|

| α-Helix 1 | 8.5% | 5-14 |

| α-Helix 2 | 10.1% | 25-36 |

| α-Helix 3 | 9.3% | 90-100 |

| α-Helix 4 | 5.1% | 110-115 |

| β-Sheet | 7.0% | Various regions |

| Random Coil/Turns | 60.0% | Connecting regions |

The β-sheet structure in lysozyme forms an antiparallel pleated sheet configuration as predicted by theoretical models [16]. This β-sheet element provides structural rigidity and participates in the formation of the active site cleft [16]. The β-hairpin structure within lysozyme contains conserved sequence motifs that are characteristic of the lysozyme superfamily [6]. These structural elements display the highest sequence conservation among different lysozyme family members [6].

Hydrogen bonding patterns within the secondary structure elements contribute significantly to protein stability [10]. The α-helical regions are stabilized by backbone hydrogen bonds following the classical pattern described by protein structure analysis [10]. The β-sheet structures exhibit characteristic hydrogen bonding between adjacent strands, creating a stable framework for the protein's tertiary structure [10].

Temperature-dependent studies demonstrate that secondary structure content varies with thermal conditions [27]. At physiological pH and temperature, the native secondary structure remains stable, but elevated temperatures lead to α-helix to β-sheet transitions, particularly under acidic conditions [27]. These transitions are accompanied by changes in protein aggregation behavior and enzymatic activity [27].

Tertiary Structure: Globular Folding and Active Site Architecture

Lysozyme adopts a compact globular tertiary structure characterized by two distinct structural domains separated by a prominent active site cleft [2] [14]. The protein folds into a stable three-dimensional conformation stabilized by four strategically positioned disulfide bonds that are essential for maintaining structural integrity [1] [19].

The disulfide bond pattern in lysozyme consists of four cross-links: Cys6-Cys128, Cys30-Cys116, Cys65-Cys81, and Cys77-Cys95 in human lysozyme [19]. These disulfide bridges provide exceptional stability to the protein structure, with the protein maintaining its native conformation across a wide range of environmental conditions [1]. The disulfide bonds follow a specific formation sequence during protein folding, with Cys64-Cys80 forming first, followed by Cys76-Cys94, then Cys30-Cys115, and finally Cys6-Cys127 [17].

The tertiary structure reveals two major domains: a smaller domain containing all three β-strands and α-helices α1 and α2, and a larger domain consisting of nine α-helices (α3-α11) [10]. These domains are connected through helix α3, creating a hinge region that allows for conformational flexibility during substrate binding [10]. The active site cleft extends between these two domains, forming a groove approximately 20 Angstroms in length [14].

| Structural Feature | Description | Dimensions/Properties |

|---|---|---|

| Overall Shape | Globular, compact | 3 × 3 × 4.5 nm |

| Active Site Cleft | Deep groove | ~20 Å length |

| Domain 1 | β-sheet domain | 3 β-strands, 2 α-helices |

| Domain 2 | α-helical domain | 9 α-helices |

| Disulfide Bonds | Cysteine cross-links | 4 bonds |

| Surface Charge | Net positive | +19 cationic residues |

The active site architecture features two critical catalytic residues: glutamate 35 and aspartate 52 [13] [14]. These residues are positioned strategically within the active site cleft to facilitate the hydrolysis of peptidoglycan substrates [13]. Glutamate 35 functions as the general acid catalyst, while aspartate 52 serves as the general base catalyst in the enzymatic mechanism [13] [14]. The spatial arrangement of these catalytic residues creates an optimal environment for substrate binding and catalysis [14].

The protein surface exhibits predominantly polar characteristics, while the interior maintains a hydrophobic core typical of globular proteins [1]. This amphiphilic arrangement contributes to the protein's stability in aqueous environments and its ability to interact with bacterial cell wall components [1]. The surface topology includes several tryptophan residues that contribute to substrate recognition and binding [21].

Structural flexibility studies demonstrate that specific regions of the lysozyme structure exhibit dynamic behavior [10]. The carboxy-terminal region shows the highest mobility, while the core regions remain relatively rigid [10]. This flexibility is essential for the conformational changes required during the catalytic cycle [10]. The hinge-bending motion between the two domains facilitates substrate accommodation and product release [13].

The three-dimensional folding pattern places lysozyme within the glycoside hydrolase family 22, sharing common structural features with other members of the lysozyme superfamily [6]. The fold consists of a common structural core comprising the carboxy-terminal portion of the central helix and a β-hairpin structure located near the catalytic site [6]. This conserved architecture enables the protein to maintain its enzymatic function across different species and environmental conditions [6].

Quaternary Structure in Multimeric Forms

Lysozyme primarily exists as a monomeric protein under physiological conditions, with its native quaternary structure consisting of a single polypeptide chain [40] [41]. The protein functions effectively as a monomer, maintaining full enzymatic activity without requiring association with other protein subunits [40]. However, under specific environmental conditions, lysozyme can form higher-order multimeric assemblies with distinct structural and functional properties [21] [22].

The monomeric form of lysozyme represents the functional unit responsible for antimicrobial activity [40]. Structural studies demonstrate that the single-chain polypeptide of 129-130 amino acids folds independently into a stable, active conformation [40] [41]. The monomeric structure exhibits a theoretical molecular weight of 14.33 kilodaltons for hen egg white lysozyme, as determined by electrospray ionization mass spectrometry [25].

Under certain pH conditions, lysozyme exhibits a propensity to form dimeric structures [21]. The protein exists in monomeric form at pH values below 5, transitions to dimeric forms in the pH range of 5-10, and forms larger aggregates at pH values above 10 [21]. These pH-dependent quaternary structure transitions are accompanied by changes in the protein's hydrodynamic diameter, as measured by quasi-elastic light scattering [21].

| pH Range | Quaternary Structure | Hydrodynamic Diameter (nm) | Structural Properties |

|---|---|---|---|

| < 5 | Monomer | ~4.5 | Native active form |

| 5-10 | Dimer | ~6.0 | Stable associated form |

| > 10 | Aggregates | >10 | Higher-order assemblies |

The dimeric form of lysozyme maintains enzymatic activity equivalent to the monomeric form [39]. Cross-linking studies demonstrate that covalent bonds can be formed between lysozyme molecules through zero-length cross-linking methods [39]. These artificially created dimers exhibit identical catalytic activity to monomeric lysozyme but display different unfolding characteristics [39]. The dimeric form shows evidence of intermediate states during guanidine hydrochloride-induced denaturation, suggesting a three-state unfolding mechanism compared to the two-state mechanism observed in monomeric lysozyme [39].

Aggregation studies reveal that lysozyme can form amyloid-like structures under specific conditions [20] [22]. These aggregation processes involve the formation of oligomeric intermediates that can subsequently develop into fibrillar structures [20]. The aggregation pathway includes the formation of globular oligomers containing approximately 8 monomers per aggregate, arranged in an oblate ellipsoid configuration [20]. These oligomeric assemblies are characterized by antiparallel cross β-sheet structures that differ from the native α-helical content [20].

Self-crowding conditions at high protein concentrations promote the formation of amyloid oligomers [20]. Under acidic conditions and elevated temperatures, lysozyme molecules can assemble into kinetically trapped amyloid aggregates [20]. These assemblies exhibit enhanced thermal stability compared to amorphous aggregates and represent an alternative quaternary structure form [20].

Intermolecular disulfide bonding can create artificially stabilized multimeric forms [36]. Engineering studies have demonstrated the feasibility of introducing intermolecular disulfide cross-links between symmetry-related molecules in lysozyme crystals [36]. These cross-linked assemblies maintain structural integrity under various solvent conditions while preserving the tertiary structure of individual protein units [36].

Substrate Specificity: Peptidoglycan and Chitin Recognition

Lysozyme demonstrates remarkable substrate specificity toward polysaccharide structures containing β-1,4-glycosidic linkages, with peptidoglycan serving as its primary natural substrate [1]. The enzyme catalyzes the hydrolysis of β-1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in peptidoglycan, the major component of gram-positive bacterial cell walls [1] [2]. This substrate specificity extends to chitin recognition, though with significantly reduced efficiency compared to peptidoglycan substrates [3] [4].

The substrate recognition mechanism involves six distinct binding subsites labeled A through F within the active site cleft, each contributing differently to substrate affinity and positioning [5] [6]. Peptidoglycan recognition occurs through the alternating NAM-NAG polymer structure, where the enzyme binds a hexasaccharide unit with specific positioning requirements. The binding affinity varies dramatically with substrate length, as demonstrated by kinetic studies showing substrate length dependence of catalytic activity [7]. N-acetylglucosamine dimers exhibit extremely low catalytic rates (kcat = 2.5 × 10⁻⁸ s⁻¹), while hexameric substrates achieve substantially higher turnover rates (kcat = 0.25 s⁻¹) [7].

Chitin recognition represents a secondary substrate specificity for lysozyme, where the enzyme can hydrolyze β-1,4-linked N-acetylglucosamine polymers [3] [4]. However, kinetic studies of partially deacetylated chitin hydrolysis reveal a Michaelis constant (Km) of 45 μg/ml and maximum velocity (Vmax) of 0.083 × 10⁻³ g/l/min, indicating lower substrate affinity compared to peptidoglycan [4]. The reduced efficiency against chitin substrates reflects the absence of NAM residues, which provide crucial recognition elements for optimal substrate positioning within the active site.

The molecular basis for substrate discrimination involves specific recognition of the lactyl moiety present in NAM residues. Recent crystallographic studies have revealed that lysozymes select the appropriate orientation of NAG-NAM polymers by accommodating the bulky lactyl substituent at specific subsites while excluding inappropriate substrate approaches [8]. This recognition mechanism explains why lysozymes can effectively cleave peptidoglycan structures while maintaining reduced activity against pure NAG polymers lacking the distinctive NAM recognition elements.

Hydrolytic Mechanism: β-1,4-Glycosidic Bond Cleavage

The hydrolytic mechanism of lysozyme involves the cleavage of β-1,4-glycosidic bonds through a sophisticated two-step process that proceeds via formation of a covalent glycosyl-enzyme intermediate [9] [10]. The reaction mechanism centers on the strategic positioning of two critical catalytic residues within the active site: glutamate-35 (Glu-35) and aspartate-52 (Asp-52), which function in concert to facilitate bond hydrolysis [11] [12] [10].

The initial glycosylation step involves substrate binding across six subsites (A-F) within the active site cleft, with bond cleavage occurring specifically between the sugar residues occupying subsites D and E [6] [13]. During this process, the substrate sugar at position D undergoes conformational distortion from the stable chair conformation to a strained half-chair or sofa-like geometry [14] [7]. This conformational change destabilizes the glycosidic bond and facilitates transition state formation.

Glutamate-35 functions as a general acid catalyst, donating a proton to the glycosidic oxygen linking residues D and E [10] [14]. The elevated pKa value of Glu-35 (6.3) results from its location within a hydrophobic environment, enhancing its proton-donating capability at physiological pH [10] [7]. Simultaneously, the deprotonated carboxylate group of Asp-52 performs a nucleophilic attack on the anomeric carbon of the sugar residue at position D, stabilizing the developing positive charge through resonance [10] [14].

The subsequent deglycosylation step involves the deprotonated Glu-35 acting as a general base, accepting a proton from a strategically positioned water molecule [10]. This water activation enables nucleophilic substitution at the glycosyl-enzyme intermediate, resulting in hydrolysis of the covalent bond between Asp-52 and the sugar residue. The reaction concludes with product release and regeneration of the catalytic residues in their original protonation states.

Recent high-resolution structural studies have provided additional insights into the hydrolytic mechanism, revealing the formation of extensive hydrogen-bond networks involving Asp-52 [15]. These networks may influence the precise mechanism of bond cleavage, with some evidence suggesting that direct covalent intermediate formation may be less favored than previously proposed, particularly under physiological conditions [15].

Role of Key Residues in Active Site Catalysis

The catalytic efficiency of lysozyme depends critically on the precise positioning and chemical properties of several key amino acid residues within the active site. Site-directed mutagenesis studies have definitively established the essential roles of glutamate-35 and aspartate-52 in the catalytic mechanism [11] [12] [16].

Glutamate-35 serves as the primary general acid catalyst, with its carboxyl group positioned approximately 3 Å from the scissile glycosidic bond [10] [7]. The unique microenvironment surrounding Glu-35, characterized by predominantly hydrophobic residues, elevates its pKa to 6.3, significantly higher than typical glutamate residues in aqueous solution [10] [7]. This elevated pKa enhances the residue's effectiveness as a proton donor at physiological pH values. Mutagenesis of Glu-35 to glutamine (E35Q) results in complete loss of catalytic activity (less than 0.1% of wild-type activity), confirming its essential role in the reaction mechanism [12] [17].

Aspartate-52 functions as both a nucleophile and transition state stabilizer, with its carboxyl group positioned in a polar environment approximately 3 Å from the C1 carbon of the sugar residue at subsite D [10] [7]. The normal pKa of Asp-52 (3.5) ensures that it remains predominantly deprotonated at physiological pH, maintaining its nucleophilic capability [10] [7]. Mutagenesis studies reveal that conversion of Asp-52 to asparagine (D52N) retains approximately 5% of wild-type activity, indicating that while critical for optimal catalysis, some residual activity can be maintained through alternative mechanisms [12] [17].

Additional residues contribute to the catalytic mechanism through substrate positioning and water coordination. Threonine-26 has been identified as a catalytic water positioning residue in certain lysozyme variants [9] [18]. Remarkably, the T26H mutation in T4 lysozyme alters the stereochemical outcome of the reaction, changing the enzyme from an anomer-inverting to an anomer-retaining mechanism [18]. This finding demonstrates the critical importance of precise water positioning in determining the stereochemical course of glycosidic bond hydrolysis.

The active site also contains several tryptophan residues that contribute to substrate binding through hydrophobic interactions and proper positioning of the polysaccharide chain within the binding cleft [19]. These residues, while not directly involved in bond cleavage, are essential for achieving the precise substrate orientation required for efficient catalysis.

Electrostatic field calculations have revealed that the overall charge distribution of the enzyme creates a large electrostatic field across the active site, promoting charge movement and stabilizing charged intermediates during the reaction [20]. This electrostatic environment contributes significantly to the rate enhancement achieved by the enzyme, with calculations suggesting facilitation factors ranging from 15 to 350-fold depending on the precise positioning of charged residues [20].

Kinetic Studies and Transition State Stabilization

Comprehensive kinetic studies have established that lysozyme follows Michaelis-Menten kinetics for most substrate-enzyme combinations, with kinetic parameters varying significantly based on substrate structure and length [4] [7] [21]. The enzyme exhibits substrate length dependence in its catalytic efficiency, with dramatic increases in turnover rates as substrate length increases from tetrameric to hexameric oligosaccharides [7] [22].

Detailed kinetic analysis reveals turnover rates (kcat) ranging from 2.5 × 10⁻⁸ s⁻¹ for NAG dimers to 0.5 s⁻¹ for NAG-NAM trimers [7]. For partially deacetylated chitin substrates, the enzyme exhibits a Km value of 45 μg/ml and Vmax of 0.083 × 10⁻³ g/l/min, indicating moderate substrate affinity [4]. Single-molecule studies have provided unprecedented insights into lysozyme dynamics, revealing processive turnover rates of 20-50 s⁻¹ during productive catalysis, accompanied by rapid nonproductive motions occurring at 200-400 s⁻¹ [21] [23].

The transition state stabilization mechanism represents a central feature of lysozyme catalysis, consistent with Pauling's principle that enzymes achieve catalytic enhancement through preferential binding of the transition state relative to the ground state [24] [25]. Structural studies using transition state analogs have demonstrated that lysozyme binds half-chair conformational analogs with approximately 6000-fold higher affinity than corresponding substrate analogs in chair conformations [26]. This 5 kcal/mol preferential binding energy directly contributes to the observed rate enhancement.

The transition state in lysozyme catalysis is characterized by significant conformational and electronic changes relative to the ground state substrate. The sugar ring at subsite D undergoes distortion from a stable chair conformation to a half-chair or sofa-like geometry, bringing it closer to the transition state structure [14] [7]. Concomitantly, partial positive charge develops on the C1 carbon and ring oxygen atoms, while the leaving group oxygen acquires partial negative charge character [26] [14].

Electrostatic stabilization plays a crucial role in transition state stabilization, with the enzyme providing an optimized electrostatic environment that stabilizes the developing charges in the transition state [20] [26]. Computational studies suggest that electrostatic complementarity, rather than purely geometric complementarity, may be the predominant factor responsible for the catalytic enhancement observed in lysozyme [26]. The active site electric field, generated by the specific arrangement of charged and polar residues, facilitates charge separation and stabilizes ionic intermediates formed during the reaction.

Strain theory contributions to catalysis involve the enzyme's ability to distort the substrate toward the transition state conformation upon binding [27] [14]. The binding energy gained from favorable interactions with sugar residues at subsites B, C, E, and F compensates for the unfavorable conformational energy required to distort the sugar at subsite D [14] [7]. This mechanism allows the enzyme to utilize binding energy for transition state stabilization while maintaining specificity for the correct substrate orientation.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes